molecular formula C11H16BrNO B2401609 2-Piperidin-1-ylphenol;hydrobromide CAS No. 2375269-46-6

2-Piperidin-1-ylphenol;hydrobromide

Cat. No.: B2401609
CAS No.: 2375269-46-6
M. Wt: 258.159
InChI Key: WXQUYRFKZUDCOA-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylphenol;hydrobromide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Piperidin-1-ylphenol;hydrobromide are not fully understood yet. Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.

Cellular Effects

The cellular effects of this compound are currently unknown. Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Many chemical compounds are transported and distributed within cells and tissues via specific transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-known. The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylphenol;hydrobromide typically involves the reaction of piperidine with phenol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include multi-step synthesis, purification, and crystallization to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylphenol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various piperidine-based compounds .

Properties

IUPAC Name

2-piperidin-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQUYRFKZUDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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